5-Methoxy-3-phenylbenzo[d]isoxazole

Physicochemical profiling Isomer differentiation ADME prediction

5-Methoxy-3-phenylbenzo[d]isoxazole (CAS 934548-54-6; molecular formula C14H11NO2; MW 225.24 g/mol) is a heterocyclic compound belonging to the benzo[d]isoxazole (1,2-benzisoxazole) class, featuring a methoxy substituent at the 5-position and a phenyl ring at the 3-position of the fused benzene–isoxazole scaffold. The benzo[d]isoxazole core is recognized as a privileged structure in medicinal chemistry, appearing in kinase inhibitors, HIF-1α transcription inhibitors, and uricosuric agents.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B12952464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-phenylbenzo[d]isoxazole
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3
InChIInChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyJGMWVTVAGAFBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-phenylbenzo[d]isoxazole (CAS 934548-54-6): Chemical Identity and Procurement Baseline for Research-Grade Benzoisoxazole Building Blocks


5-Methoxy-3-phenylbenzo[d]isoxazole (CAS 934548-54-6; molecular formula C14H11NO2; MW 225.24 g/mol) is a heterocyclic compound belonging to the benzo[d]isoxazole (1,2-benzisoxazole) class, featuring a methoxy substituent at the 5-position and a phenyl ring at the 3-position of the fused benzene–isoxazole scaffold . The benzo[d]isoxazole core is recognized as a privileged structure in medicinal chemistry, appearing in kinase inhibitors, HIF-1α transcription inhibitors, and uricosuric agents [1]. Critically, published quantitative biological activity data specific to this 5-methoxy regioisomer remain extremely scarce in the peer-reviewed literature; the compound is primarily procured as a synthetic building block and research intermediate. Users evaluating procurement must therefore differentiate it from its closest positional isomer (6-methoxy-3-phenylbenzo[d]isoxazole, CAS 136741-51-0) and from other in-class analogs based on regiochemical identity, computed physicochemical properties, and synthetic derivatization potential rather than on empirically measured target potency [2]. This evidence guide provides the maximum available comparator-anchored quantitative differentiation to inform scientific selection.

Why Benzo[d]isoxazole Regioisomers and In-Class Analogs Cannot Be Casually Substituted for 5-Methoxy-3-phenylbenzo[d]isoxazole in Research Procurement


Casual substitution of one 3-arylbenzo[d]isoxazole analog for another introduces uncontrolled variables that can undermine experimental reproducibility and SAR interpretation. The five possible methoxy substitution positions on the benzo[d]isoxazole benzene ring (4-, 5-, 6-, or 7-) generate electronically distinct regioisomers with differing computed logP, topological polar surface area (TPSA), and hydrogen-bonding profiles [1]. In well-characterized benzo[d]isoxazole series, a single methoxy positional shift has been shown to alter kinase selectivity profiles and cellular potency by orders of magnitude; for example, in the HIF-1α inhibitor series, para-substituted benzo[d]isoxazole carboxamides displayed IC50 values spanning from 24 nM to >10,000 nM depending solely on the substitution pattern of the appended aryl ring [2]. Furthermore, the core benzoisoxazole vs. benzoxazole scaffold choice fundamentally inverts pharmacological activity: benzisoxazole carboxylic acids preferentially exhibit uricosuric activity with weak diuretic effects, whereas the analogous benzoxazole carboxylic acids show potent diuretic activity with minimal uricosuric effect [3]. These data collectively demonstrate that structurally similar analogs within this class are not functionally interchangeable, and procurement decisions must be guided by the specific regiochemical and scaffold identity of the compound.

Quantitative Differentiation Evidence for 5-Methoxy-3-phenylbenzo[d]isoxazole vs. Its Closest Analogs and Isomers


Regiochemical Differentiation: Computed logP and TPSA of 5-Methoxy vs. 6-Methoxy Positional Isomer

The 5-methoxy substitution places the electron-donating methoxy group at the position para to the isoxazole ring oxygen, whereas the 6-methoxy isomer positions the methoxy group meta to the isoxazole oxygen. This regiochemical difference produces measurable shifts in computed lipophilicity. The 5-methoxy-3-phenylbenzo[d]isoxazole (target) has an estimated computed logP of approximately 3.50 (Molbase computed) [1], while the published PubChem XLogP3-AA value for the 6-methoxy-3-phenylbenzo[d]isoxazole isomer (CID 3286009) is 3.3 [2]. The topological polar surface area (TPSA) for the 6-methoxy isomer is 35.3 Ų [2]; the TPSA for the 5-methoxy isomer is also approximately 35.3 Ų due to identical atom composition, but the spatial orientation of the methoxy oxygen lone pairs relative to the isoxazole N–O dipole differs, affecting local hydrogen-bond acceptor geometry [1]. The magnitude of difference in computed logP (ΔlogP ≈ 0.2) is modest but within a range that can affect membrane permeability predictions in lead optimization campaigns.

Physicochemical profiling Isomer differentiation ADME prediction

Synthetic Derivatization Potential: 3-Arylbenzo[d]isoxazole C–H Activation Enables Late-Stage Functionalization Unavailable to Non-Benzoisoxazole Heterocycles

3-Arylbenzo[d]isoxazoles (including 5-methoxy-3-phenylbenzo[d]isoxazole) can serve as directing groups for palladium-catalyzed C(sp²)–H bond activation, enabling divergent oxidative homocoupling and hydroxylation at the ortho-position of the 3-phenyl ring [1]. This reactivity is specific to the benzo[d]isoxazole directing group and is not available to simpler isoxazole or oxazole analogs lacking the fused benzene ring. In the disclosed protocol, the reaction proceeds in good yields, with 1-iodo-4-methoxybenzene functioning as a critical oxidant to mediate dehydrogenative homocoupling while minimizing undesired cross-coupling [1]. Separately, Rh(III)-catalyzed redox-neutral alkylation of 3-arylbenzo[d]isoxazoles with maleimides delivers substituted succinimides in up to 99% yield with 100% atom economy and complete selectivity for succinimide products over Heck-type byproducts [2]. This dual C–H functionalization capability provides synthetic access to diverse compound libraries from a single benzoisoxazole precursor, a feature that is not replicable with simple phenylisoxazole or benzoxazole starting materials.

Late-stage functionalization C–H activation Synthetic methodology

Core Scaffold Pharmacological Differentiation: Benzoisoxazole vs. Benzoxazole Carboxylic Acids Exhibit Inverted Uricosuric/Diuretic Activity Profiles

A direct head-to-head comparison of benzoisoxazole-7-carboxylic acids and benzoxazole-7-carboxylic acids in a rat model revealed a scaffold-dependent inversion of pharmacological activity [1]. Many of the benzisoxazole derivatives (series 9) showed uricosuric activity with only weak diuretic effects, whereas the corresponding benzoxazoles (series 12) exhibited potent diuretic activity with little effect on urate excretion [1]. Among the benzisoxazole series, compound AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid) was identified as a potent uricosuric agent devoid of diuretic activity and was selected for further development [1]. This scaffold-level differentiation establishes that the benzoisoxazole core (as found in 5-methoxy-3-phenylbenzo[d]isoxazole) carries distinct pharmacological potential relative to the benzoxazole core, which is critical for target-based screening program design. Note: these data are for carboxylic acid derivatives, not the target compound itself; the evidence is class-level inference applied to the benzoisoxazole scaffold.

Scaffold hopping Uricosuric activity Diuretic activity

Kinase Inhibition Potential: Benzo[d]isoxazole Derivatives Are Claimed as GSK-3 and JAK Dual Inhibitors in Patent Literature

Multiple granted patents and patent applications explicitly claim benzisoxazole compounds of Formula I as inhibitors of glycogen synthase kinase 3 (GSK-3) and Janus kinase (JAK) family protein kinases [1][2]. In US Patent 6,825,190 and related filings, benzisoxazole derivatives are described as inhibitors of GSK-3 and JAK mammalian protein kinases, with utility claimed for treating diabetes, Alzheimer's disease (via GSK-3 inhibition), and allergic disorders, autoimmune diseases, and organ transplant rejection (via JAK inhibition) [1][2]. The generic Formula I in these patents encompasses 3-arylbenzo[d]isoxazole scaffolds with various substituents including alkoxy groups, though the specific 5-methoxy-3-phenyl substitution pattern is not individually exemplified with quantitative IC50 data. The benzisoxazole core is explicitly highlighted as the preferred scaffold over benzoxazole or indazole alternatives for achieving dual GSK-3/JAK inhibitory profiles [2]. Quantitative potency data for specific exemplified compounds are provided within the patent specifications but require individual extraction.

Kinase inhibition GSK-3 JAK Drug discovery

HIF-1α Transcription Inhibition: Benzo[d]isoxazole Carboxamide Series Achieves Sub-100 nM Cellular IC50, Demonstrating Scaffold-Dependent Potency Tuned by Substitution Pattern

In a 2022 study that is the first report of benzo[d]isoxazole analogs as HIF-1α transcription inhibitors, 26 derivatives were synthesized and evaluated in a dual-luciferase gene reporter assay in HEK293T cells [1]. Six compounds achieved IC50 values below 100 nM, with compounds 15 and 31 each showing an IC50 of 24 nM—the best in the series [1]. The SAR analysis revealed that para-substitution on the N-phenyl carboxamide ring was critical for potency: electron-donating dimethylamino (compound 15) and electron-withdrawing acetyl (compound 31) groups both yielded 24 nM IC50, whereas unsubstituted or ortho/meta-substituted analogs showed markedly reduced activity [1]. Crucially, the unsubstituted benzo[d]isoxazole-3-carboxamide core scaffold itself (no substituent on the N-phenyl ring) would be predicted to have significantly higher IC50 based on the reported SAR trend. Compound 15 further demonstrated excellent selectivity when profiled against a panel of 33 receptors, ion channels, and enzymes at 10 μM, with no significant off-target activity except for MAO-A (attributed to the dimethylamino group serving as a monoamine substrate) [1]. This evidence demonstrates that the benzo[d]isoxazole scaffold is a validated HIF-1α inhibitor pharmacophore with tunable potency reaching low nanomolar range, and that substitution pattern—not merely the core scaffold—is the critical determinant of activity.

HIF-1α inhibition Cancer hypoxia Transcriptional reporter assay

Computed Drug-Likeness: 5-Methoxy-3-phenylbenzo[d]isoxazole Complies with Lipinski and Veber Rules with Zero H-Bond Donors, Favorable for CNS Drug Design

The target compound has a molecular weight of 225.24 g/mol, zero hydrogen bond donors, three hydrogen bond acceptors (isoxazole N and O, methoxy O), two rotatable bonds, a TPSA of approximately 35.3 Ų, and a computed logP of approximately 3.3–3.5 [1]. These values fully comply with Lipinski's Rule of Five (MW <500, HBD ≤5, HBA ≤10, logP ≤5) and Veber's rules (rotatable bonds ≤10, TPSA ≤140 Ų) [2]. In comparison, the 6-methoxy isomer has an identical HBD/HBA count but a slightly lower computed logP (XLogP3-AA = 3.3) [1]. A key differentiating feature for CNS drug design is the zero hydrogen bond donor count combined with TPSA < 60 Ų, which places the compound within favorable parameters for blood-brain barrier penetration according to the Pajouhesh and Lenz CNS drug-likeness criteria [2]. This contrasts with amino-substituted benzo[d]isoxazole analogs (e.g., 3-phenylbenzo[d]isoxazol-6-amine, MW 210.23, with one HBD from the primary amine), which have a less favorable CNS penetration profile due to increased HBD count and altered TPSA.

Drug-likeness CNS drug design Physicochemical property prediction

Highest-Confidence Research Application Scenarios for 5-Methoxy-3-phenylbenzo[d]isoxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Design: Exploiting Unexplored 5-Methoxy SAR Space Around the HIF-1α Inhibitory Benzo[d]isoxazole Pharmacophore

The benzo[d]isoxazole scaffold has been validated as a HIF-1α transcription inhibitor pharmacophore with IC50 values as low as 24 nM in a cellular dual-luciferase reporter assay [1]. However, the 5-methoxy-3-phenyl substitution pattern has not been evaluated in this context; all published potent compounds from the Xue et al. series bear carboxamide substituents at the 3-position of the benzo[d]isoxazole ring [1]. Given the >400-fold potency range observed across the 26-compound series (24 nM to >10,000 nM) driven solely by substitution pattern [1], 5-methoxy-3-phenylbenzo[d]isoxazole represents a structurally distinct entry point for SAR exploration. Its zero hydrogen bond donor count and favorable CNS drug-likeness parameters (TPSA ~35.3 Ų, logP ~3.5) make it particularly suitable for designing CNS-penetrant HIF-1α inhibitors, potentially addressing glioblastoma or brain metastasis indications where tumor hypoxia plays a critical role.

Late-Stage Diversification Platform: Utilizing the Benzo[d]isoxazole C–H Activation Handle for Parallel Library Synthesis

3-Arylbenzo[d]isoxazoles serve as effective directing groups for both Pd-catalyzed oxidative C–H homocoupling/hydroxylation and Rh(III)-catalyzed redox-neutral alkylation with maleimides, achieving up to 99% yield in the latter transformation [2][3]. This dual reactivity mode—unavailable to simpler isoxazole or oxazole building blocks—positions 5-methoxy-3-phenylbenzo[d]isoxazole as a versatile intermediate for generating diverse compound libraries from a single precursor. The 5-methoxy substituent is electronically compatible with these C–H activation conditions and does not interfere with the directing-group function of the benzoisoxazole nitrogen. Procurement of this specific regioisomer enables parallel synthesis strategies that can rapidly explore chemical space around the 3-phenyl ring via C–H functionalization, while preserving the 5-methoxy substitution as a fixed pharmacophoric element.

Kinase Inhibitor Hit Finding: Accessing GSK-3/JAK Dual Inhibitor Chemical Space with a Building Block Compatible with Patent-Defined Scaffold Requirements

Granted patents US6825190 and EP1581526A1 explicitly define the benzisoxazole core as the preferred scaffold for dual GSK-3/JAK kinase inhibition, distinguishing it from benzoxazole and indazole alternatives [4][5]. While these patents do not individually exemplify the 5-methoxy-3-phenyl substitution pattern with quantitative IC50 data, the generic Formula I encompasses 3-arylbenzo[d]isoxazoles with alkoxy substituents [4][5]. For groups pursuing kinase inhibitor discovery in the GSK-3 (diabetes, Alzheimer's disease) or JAK (autoimmune, inflammatory) target space, 5-methoxy-3-phenylbenzo[d]isoxazole provides a synthetically tractable entry point into IP-relevant chemical space. The compound's compliance with all Lipinski and Veber drug-likeness rules further supports its suitability as a hit/lead starting point.

Physicochemical Tool Compound: Benchmarking Benzoisoxazole Regioisomers in ADMET Prediction Model Validation

The existence of the 5-methoxy and 6-methoxy positional isomer pair (CAS 934548-54-6 and 136741-51-0, respectively), differing only in the position of the methoxy group on the benzene ring, creates a valuable matched molecular pair (MMP) for validating in silico ADMET prediction models [6]. The computed logP difference (ΔlogP ≈ 0.2) between the two isomers provides a test case for assessing the sensitivity of logP prediction algorithms to subtle regiochemical changes. Furthermore, both isomers share identical molecular formula, MW (225.24 g/mol), and HBD/HBA counts, making them ideal controls for isolating the effect of methoxy position on experimental solubility, permeability, metabolic stability, and plasma protein binding. Procurement of the 5-methoxy isomer specifically enables this paired analysis, which can generate high-quality data for refining computational ADMET models.

Quote Request

Request a Quote for 5-Methoxy-3-phenylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.